2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
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Overview
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-chloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the quinazoline core . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the quinazoline ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline core but differ in their functional groups and biological activities.
Benzimidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various pharmaceutical applications.
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C9H5ClN2O3 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
InChI Key |
JYAJYUNLJJEYRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
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